molecular formula C10H13F3N2O5 B14784918 Trifluorothymidine; 5-Trifluorothymidine;TFT

Trifluorothymidine; 5-Trifluorothymidine;TFT

Cat. No.: B14784918
M. Wt: 298.22 g/mol
InChI Key: KBJKRUXVVBWZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluorothymidine, also known as 5-Trifluorothymidine, is a fluorinated pyrimidine nucleoside. It is primarily used as an antiviral agent, particularly in the treatment of herpes simplex virus infections. Trifluorothymidine is also a component of certain anticancer drugs, such as trifluridine/tipiracil, which is used in chemotherapy for metastatic colorectal cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluorothymidine can be synthesized through various methods. One common synthetic route involves the reaction of 5-trifluoromethyl-2,4-bis-(trimethylsilyloxy)pyrimidine with a 2-deoxy-α-D-erythro-pentofuranosyl chloride derivative. This reaction can be carried out either in the absence of a solvent or with a small amount of solvent .

Industrial Production Methods

Industrial production of trifluorothymidine typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Trifluorothymidine undergoes various chemical reactions, including:

    Substitution Reactions: Trifluorothymidine can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of trifluorothymidine.

Scientific Research Applications

Trifluorothymidine has a wide range of scientific research applications:

Mechanism of Action

Trifluorothymidine acts by inhibiting viral replication. It gets incorporated into viral DNA during replication, leading to the formation of defective proteins and an increased mutation rate. This incorporation disrupts the normal function of the viral DNA, thereby inhibiting the replication process .

Comparison with Similar Compounds

Trifluorothymidine is structurally related to other nucleoside analogs such as idoxuridine and vidarabine. it has unique properties that make it particularly effective in certain applications:

Similar Compounds

  • Idoxuridine
  • Vidarabine
  • 5-Fluorouracil
  • 5-Fluoro-2’-deoxyuridine

These compounds share similar mechanisms of action but differ in their specific applications and efficacy.

Properties

Molecular Formula

C10H13F3N2O5

Molecular Weight

298.22 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H13F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h4-7,16-17H,1-3H2,(H,14,18,19)

InChI Key

KBJKRUXVVBWZGL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C(F)(F)F)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.